Rhizopine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rhizopine, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO5 and its molecular weight is 193.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Enhancing Crop Productivity

Transkingdom Signaling:

Recent studies have highlighted the potential of engineering plants to produce rhizopine as a means to enhance communication with beneficial soil bacteria. By expressing synthetic pathways for this compound production in crops such as barley and Medicago truncatula, researchers have demonstrated improved signaling with rhizosphere bacteria. This communication can optimize microbial functions that are beneficial to plant health, including nutrient solubilization and pathogen antagonism .

Biosensor Development:

The engineering of biosensors that respond to this compound has been explored to monitor microbial activity in the rhizosphere. For instance, a biosensor plasmid was developed that allows Azorhizobium caulinodans to sense this compound and activate gene expression when colonizing plant roots. This capability could be used to assess the effectiveness of microbial inoculants in real-time, providing valuable data for optimizing agricultural practices .

Promoting Nitrogen Fixation

Nitrogen-Fixing Symbiosis:

this compound has been identified as a crucial factor in establishing and maintaining nitrogen-fixing symbiosis between legumes and rhizobial bacteria. By engineering crops to produce this compound, researchers aim to facilitate the recruitment of nitrogen-fixing bacteria to non-leguminous crops like wheat and maize. This approach could significantly reduce the need for chemical fertilizers while enhancing crop yield .

Case Studies:

- Barley Engineering: In one study, transgenic barley plants were shown to produce measurable amounts of this compound, which subsequently enhanced communication with beneficial bacteria in the soil. These findings suggest that integrating this compound synthesis into cereal crops could lead to improved nitrogen fixation capabilities .

- Field Trials: Ongoing field trials are assessing the impact of engineered this compound production on crop performance and soil health, focusing on metrics such as yield increases and reductions in fertilizer use .

Environmental Impact

Sustainable Agriculture:

The application of this compound in agriculture aligns with sustainable practices aimed at reducing chemical inputs and enhancing soil health. By promoting natural plant-microbe interactions through engineered signaling pathways, this compound can play a pivotal role in developing resilient agricultural systems that are less reliant on synthetic fertilizers .

Data Summary Table

化学反应分析

Structural Identity of Rhizopine

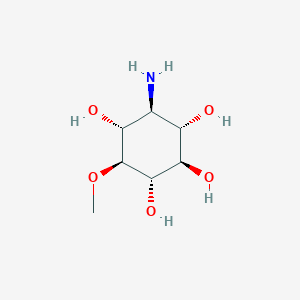

This compound refers to two primary compounds:

-

scyllo-inosamine (SIA)

-

3-O-methyl-scyllo-inosamine (3-O-MSI)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₅NO₅ (3-O-MSI) | |

| Molecular Weight | 193.20 g/mol | |

| IUPAC Name | 1-Amino-1-deoxy-3-O-methylscyllo-inositol | |

| Key Functional Groups | Methyl ether, amino group, α-diol |

Catabolic Reactions

Rhizobia catabolize rhizopines via the moc operon (mocCABRDEF), enabling their use as carbon/nitrogen sources:

Enzymatic Breakdown

-

Step 1 : Oxidation of 3-O-MSI to 3-O-methyl-scyllo-inosose by MocA .

-

Step 2 : Demethylation via MocB, yielding scyllo-inosamine .

-

Step 3 : Deamination to scyllo-inosose, entering central metabolism .

Microbial Utilization

| Organism | This compound Utilization | Evidence |

|---|---|---|

| Sinorhizobium meliloti | Growth on 3-O-MSI | GC-MS, growth assays |

| Azospirillum spp. | Catabolism detected | Soil enrichment assays |

Key Research Findings

-

Natural Exudation : Rhizopines are secreted into the rhizosphere during symbiosis, confirmed via GC-MS of nodule extracts .

-

Stereochemical Specificity : (−)-1l-3-O-MSI is preferentially catabolized, while (+)-1d-3-O-MSI is inert .

-

Evolutionary Dynamics : this compound synthesis/catabolism genes (mos/moc) co-evolve as a linked trait, explaining their rarity in nature .

This synthesis of chemical, enzymatic, and ecological data underscores this compound’s role as a mediator of plant-microbe communication and a target for agricultural biotechnology.

属性

CAS 编号 |

151062-28-1 |

|---|---|

分子式 |

C7H15NO5 |

分子量 |

193.2 g/mol |

IUPAC 名称 |

(1S,2R,3S,4S,5R,6S)-4-amino-6-methoxycyclohexane-1,2,3,5-tetrol |

InChI |

InChI=1S/C7H15NO5/c1-13-7-4(10)2(8)3(9)5(11)6(7)12/h2-7,9-12H,8H2,1H3/t2-,3-,4+,5+,6-,7-/m0/s1 |

InChI 键 |

AKNRSBGAGRXTRP-DBTJYCMPSA-N |

SMILES |

COC1C(C(C(C(C1O)O)O)N)O |

手性 SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)N)O |

规范 SMILES |

COC1C(C(C(C(C1O)O)O)N)O |

同义词 |

3-O-methyl-scyllo-inosamine 3-O-MSI rhizopine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。